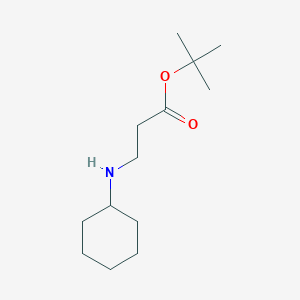![molecular formula C12H23NO3 B6353536 tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate CAS No. 1049155-73-8](/img/structure/B6353536.png)
tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the search results do not provide specific information about the physical and chemical properties of tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate . This information might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Bioseparation Technologies
tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate may find utility in bioseparation technologies such as three-phase partitioning (TPP). TPP is a nonchromatographic bioseparation method that has been applied for the separation and purification of bioactive molecules from natural sources, which are used in food, cosmetics, and medicine. This method is recognized for its rapidity, efficiency, eco-friendliness, economical nature, and scalability, making it a compelling choice for the extraction of proteins, enzymes, plant oils, polysaccharides, and other small organic compounds (Yan et al., 2018).
Environmental Remediation
In environmental sciences, understanding the biodegradation and fate of compounds similar to this compound, such as ethyl tert-butyl ether (ETBE), is crucial. ETBE's aerobic biodegradation mechanisms and its fate in soil and groundwater have been explored, providing insights into microbial degradation pathways and the influence of environmental conditions on these processes. Such knowledge can inform remediation strategies for related compounds in contaminated sites (Thornton et al., 2020).
Food and Flavor Science
The production and breakdown pathways of branched chain aldehydes, which are key flavor compounds in food, have been studied extensively. Understanding the metabolic conversions and microbial interactions that influence the formation of these compounds can help in controlling the flavor profiles of food products. This research area can benefit from exploring the applications of this compound in modulating flavor profiles (Smit et al., 2009).
Synthesis of N-Heterocycles
In synthetic chemistry, this compound could potentially be utilized in the synthesis of N-heterocycles. Chiral sulfinamides like tert-butanesulfinamide have been used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutics (Philip et al., 2020).
Mécanisme D'action
The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. The search results do not provide specific information about the mechanism of action of tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate. This information might be available in specialized chemical literature or databases.
Propriétés
IUPAC Name |
tert-butyl 3-(oxolan-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h10,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZELNRIGBAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)


![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
